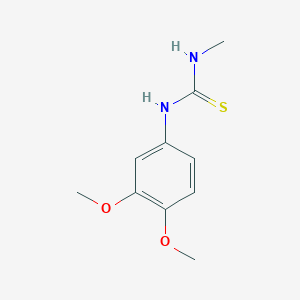![molecular formula C14H13N3O2S B5765136 (2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5765136.png)
(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a pyridine ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Formation of the Carbamothioyl Group: This group can be introduced by reacting an isothiocyanate with an amine.
Final Coupling: The final step involves coupling the furan and pyridine derivatives under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted carbamothioyl derivatives
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical reactivity and biological activity compared to other compounds with only one or two of these features.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(3-methylpyridin-2-yl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-4-2-8-15-13(10)17-14(20)16-12(18)7-6-11-5-3-9-19-11/h2-9H,1H3,(H2,15,16,17,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXQVRHEKYFHOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]benzimidazole](/img/structure/B5765061.png)

METHANONE](/img/structure/B5765073.png)
![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)
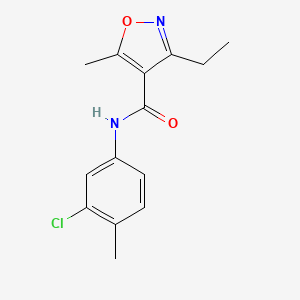
![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
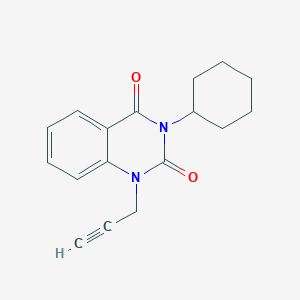


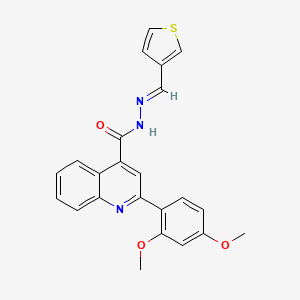
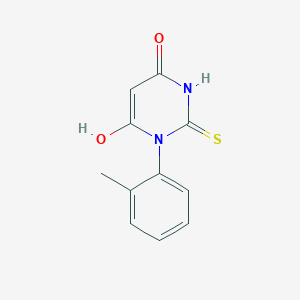
![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)
